molecular formula C14H11BrN2O3 B5882957 N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide

N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide

Cat. No. B5882957
M. Wt: 335.15 g/mol
InChI Key: KJTZCFNIBZLRGZ-DHZHZOJOSA-N
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Description

N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide, also known as ABVF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ABVF belongs to the class of furan derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide is not fully understood. However, it has been proposed that N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has been shown to inhibit the activation of these pathways, which are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has been found to affect various biochemical and physiological processes in cells and tissues. N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related proteins. N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has also been found to inhibit the migration and invasion of cancer cells by modulating the expression of matrix metalloproteinases. Moreover, N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has been shown to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide, and it exhibits good stability under normal laboratory conditions. Moreover, N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further investigation. However, there are also some limitations associated with the use of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide in lab experiments. N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has poor water solubility, which may limit its bioavailability and efficacy in vivo. Furthermore, the mechanism of action of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide is not fully understood, which may hinder its clinical translation.

Future Directions

There are several future directions for the investigation of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide. Firstly, further studies are needed to elucidate the mechanism of action of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide and its molecular targets. Secondly, the pharmacokinetics and pharmacodynamics of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide need to be investigated to determine its optimal dosing and administration route. Thirdly, the efficacy and safety of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide need to be evaluated in preclinical and clinical trials. Fourthly, the potential synergistic effects of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide with other anti-cancer or anti-inflammatory agents need to be explored. Finally, the development of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Conclusion:
In conclusion, N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide is a promising chemical compound that has potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide exhibits anti-cancer, anti-inflammatory, and neuroprotective activities by modulating various signaling pathways. N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has several advantages for lab experiments, but also some limitations that need to be addressed. Further investigation of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to evaluate its efficacy and safety in preclinical and clinical trials.

Synthesis Methods

N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide can be synthesized by the condensation reaction between 3-bromoacetophenone and 2-furoic acid hydrazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to give the final product. The purity of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide can be improved by recrystallization using solvents such as ethanol or methanol.

Scientific Research Applications

N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported that N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide exhibits anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has been found to have neuroprotective effects by reducing oxidative stress and improving cognitive function.

properties

IUPAC Name

N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-4-1-3-9(7-10)8-11(13(16)18)17-14(19)12-5-2-6-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTZCFNIBZLRGZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C(C(=O)N)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C(\C(=O)N)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

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